molecular formula C10H8N2 B15213294 Cycloocta[c]pyridazine

Cycloocta[c]pyridazine

Cat. No.: B15213294
M. Wt: 156.18 g/mol
InChI Key: LVXISFZEKNJQEN-JRYKUCHZSA-N
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Description

Cycloocta[c]pyridazine is a heterocyclic compound characterized by a fused ring structure containing both nitrogen and carbon atoms. This compound is part of the pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make this compound an attractive candidate for various applications in medicinal chemistry, molecular recognition, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloocta[c]pyridazine can be synthesized through various cycloaddition reactions. One common method involves the [3 + n] cycloaddition reactions, where a multiple bond dipolarophile is added to a three-atom component system (TACS) . This method is efficient and allows for the formation of complex heterocyclic structures with high yields.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones . This method is favored for its step-economy, functional group compatibility, and chemoselectivity.

Chemical Reactions Analysis

Types of Reactions: Cycloocta[c]pyridazine undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cycloocta[c]pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through the compound’s ability to bind to and block calcium channels, thereby preventing the influx of calcium ions into cells.

Comparison with Similar Compounds

Cycloocta[c]pyridazine can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. These compounds share a common diazine ring structure but differ in the position of the nitrogen atoms:

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

(5Z,7Z,9Z)-cycloocta[c]pyridazine

InChI

InChI=1S/C10H8N2/c1-2-4-6-10-9(5-3-1)7-8-11-12-10/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6?

InChI Key

LVXISFZEKNJQEN-JRYKUCHZSA-N

Isomeric SMILES

C\1=C\C=C/C2=C(\C=C1)C=CN=N2

Canonical SMILES

C1=CC=CC2=C(C=C1)C=CN=N2

Origin of Product

United States

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